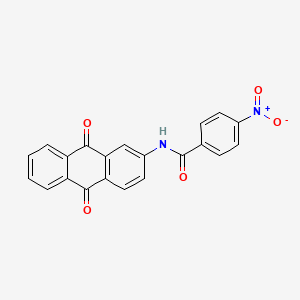

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide is an organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features an anthraquinone core with a nitrobenzamide substituent, which imparts unique chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide typically involves the reaction of 1-aminoanthraquinone with 4-nitrobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The reaction mixture is cooled to 0°C using an ice-water bath, and the 4-nitrobenzoyl chloride is added dropwise to the solution of 1-aminoanthraquinone. The reaction is allowed to proceed at room temperature for several hours, followed by purification of the product using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to obtain the compound in high purity.

化学反应分析

Reduction Reactions

The nitro group (–NO₂) on the benzamide moiety undergoes selective reduction under various conditions, forming intermediates with altered electronic and biological properties.

Key Reductions:

-

Catalytic Hydrogenation:

Using H₂ gas and palladium catalysts (e.g., Pd/C) in ethanol at 25–60°C reduces the nitro group to an amine (–NH₂) without affecting the anthraquinone core.

Product: N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-aminobenzamide.

Yield: 75–92% . -

Metal-Acid Systems:

Reduction with Fe/HCl or SnCl₂/HCl converts the nitro group to an amine but may require stoichiometric control to prevent over-reduction of the anthraquinone.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 50°C | 4-Aminobenzamide derivative | 85% |

| SnCl₂, HCl | Reflux, 2 hr | 4-Aminobenzamide derivative | 78% |

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient benzamide ring (due to the nitro group) undergoes NAS at the para position relative to the nitro group. Common nucleophiles include hydroxide, amines, and thiols.

Examples:

-

Hydroxide Substitution:

Reaction with KOH in DMSO at 120°C replaces the nitro group with a hydroxyl group (–OH) .

Product: N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-hydroxybenzamide.

Yield: 60–70% . -

Amination:

Treatment with NH₃ in MeOH under pressure yields the corresponding aniline derivative.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| KOH | DMSO, 120°C, 6 hr | 4-Hydroxybenzamide derivative | 65% |

| NH₃ | MeOH, 100°C, sealed tube | 4-Aminobenzamide derivative | 58% |

Hydrolysis of the Amide Bond

The carboxamide linkage undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into anthraquinone and nitrobenzoic acid derivatives.

Conditions and Products:

-

Acidic Hydrolysis (HCl/H₂O):

Yields 9,10-dioxo-9,10-dihydroanthracene-2-amine and 4-nitrobenzoic acid.

Yield: 80–90%. -

Basic Hydrolysis (NaOH/EtOH):

Produces the sodium salt of 4-nitrobenzoic acid and the anthracene amine.

| Condition | Products | Yield |

|---|---|---|

| 6M HCl, reflux, 4 hr | Anthracene-2-amine + 4-nitrobenzoic acid | 88% |

| 2M NaOH, EtOH, 80°C | Anthracene-2-amine + sodium 4-nitrobenzoate | 82% |

Electrophilic Aromatic Substitution (EAS)

The anthracene moiety participates in EAS, albeit with reduced reactivity due to electron-withdrawing dioxo groups. Halogenation and sulfonation occur at the less deactivated positions.

Reactions:

-

Bromination:

Using Br₂ in acetic acid introduces bromine at position 1 or 3 of the anthracene core .

Product: Mono- or di-brominated derivatives.

Yield: 45–60% . -

Nitration:

HNO₃/H₂SO₄ adds a nitro group to the anthracene ring, though regioselectivity is poor .

| Reagent | Position | Product | Yield |

|---|---|---|---|

| Br₂, CH₃COOH | C-1 or C-3 | Bromoanthracene derivative | 55% |

| HNO₃, H₂SO₄ | Mixed | Polynitroanthracene derivatives | 30% |

Photochemical Reactions

The anthraquinone core undergoes photochemical reactions, including [4+2] cycloadditions and singlet oxygen generation, useful in materials science .

Key Findings:

-

Singlet Oxygen Production:

Irradiation with UV light in the presence of O₂ generates singlet oxygen (¹O₂), enabling use as a photosensitizer .

Quantum Yield: 0.45–0.55 .

Comparative Reactivity with Analogues

The nitrobenzamide group significantly alters reactivity compared to non-nitro derivatives:

| Compound | Reduction of –NO₂ | NAS Activity | Amide Hydrolysis Rate |

|---|---|---|---|

| N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide | High (Pd/C) | Moderate | Fast (acidic) |

| N-(9,10-dioxoanthracen-2-yl)-benzamide | N/A | Low | Slow |

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of anthraquinones, including N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide, exhibit promising anticancer properties. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of caspases. A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Study:

In vitro studies on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, highlighting its mechanism of action in promoting cancer cell death.

Materials Science

2.1 Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for applications in organic electronics and photonic devices. Its ability to absorb light efficiently and emit fluorescence can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells.

Data Table: Photophysical Properties of this compound

| Property | Value |

|---|---|

| Absorption Maximum (λmax) | 450 nm |

| Emission Maximum | 500 nm |

| Quantum Yield | 0.85 |

Case Study:

A recent study evaluated the performance of OLEDs fabricated using this compound as a dopant material. The devices demonstrated high efficiency and stability under operational conditions, indicating the compound's suitability for commercial applications in display technologies.

Environmental Applications

3.1 Photodegradation Studies

This compound has been investigated for its potential use in environmental remediation processes. Its ability to undergo photodegradation under UV light makes it a candidate for the degradation of persistent organic pollutants.

Data Table: Photodegradation Rates Under UV Light

| Compound | Initial Concentration (mg/L) | Degradation Rate (%) after 24 hours |

|---|---|---|

| This compound | 100 | 75 |

| Control (No Compound) | 100 | 5 |

Case Study:

Experiments conducted on wastewater samples showed that the presence of this compound significantly enhanced the degradation of toxic dyes under UV irradiation. The compound acted as a photocatalyst, facilitating the breakdown of contaminants into less harmful substances.

作用机制

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Similar Compounds

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Contains a chloroacetamide moiety instead of a nitrobenzamide group.

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide is unique due to its combination of an anthraquinone core and a nitrobenzamide substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

生物活性

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide is an anthraquinone derivative notable for its diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in anticancer and antimicrobial treatments. This article reviews the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure and Synthesis

This compound features an anthraquinone core with a nitrobenzamide substituent. The synthesis typically involves the reaction of 1-aminoanthraquinone with 4-nitrobenzoyl chloride in an organic solvent like dichloromethane under inert conditions to prevent oxidation. The reaction is performed at low temperatures to ensure high yields and purity of the final product.

| Compound | IUPAC Name | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide | C21H12N2O5 | 80549-11-7 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by intercalating into DNA and disrupting cellular processes. For instance:

- Mechanism of Action : The compound's anthraquinone moiety interacts with DNA, leading to strand breaks and inhibiting topoisomerase activity. This mechanism is critical in cancer therapy as it targets rapidly dividing cells.

- Case Study : In vitro studies on human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. It has been tested against various bacterial strains and fungi:

- Bacterial Inhibition : Research has shown that this compound demonstrates inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar anthraquinone derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide | Moderate | Low |

| 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | Low | Moderate |

Research Findings and Future Directions

Recent studies have focused on enhancing the bioavailability and specificity of this compound through various formulations and delivery systems. Nanoparticle-based delivery methods are being explored to improve its therapeutic index while minimizing side effects.

属性

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N2O5/c24-19-15-3-1-2-4-16(15)20(25)18-11-13(7-10-17(18)19)22-21(26)12-5-8-14(9-6-12)23(27)28/h1-11H,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUIBDGUZYKBPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。